molecular formula C21H24N2O5 B12209776 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12209776
M. Wt: 384.4 g/mol
InChI Key: GPGAJFPNIGDHDJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-2-benzofuran-1(3H)-one with 1-(4-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in an organic solvent such as ethanol, with the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

6,7-Dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
  • 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

What sets 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one apart from similar compounds is its unique combination of a benzofuran core and a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H24N2O5/c1-25-15-6-4-14(5-7-15)22-10-12-23(13-11-22)20-16-8-9-17(26-2)19(27-3)18(16)21(24)28-20/h4-9,20H,10-13H2,1-3H3

InChI Key

GPGAJFPNIGDHDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3

Origin of Product

United States

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